2-Bromo-N-(4-fluorobenzyl)-4-methylaniline
Description
2-Bromo-N-(4-fluorobenzyl)-4-methylaniline (CAS: 1019587-76-8) is a halogenated aromatic amine with the molecular formula C₁₄H₁₃BrFN and a calculated molecular weight of 294.17 g/mol. Its structure features:
- A 2-bromo substituent and 4-methyl group on the aniline ring.
- A 4-fluorobenzyl group attached to the amine nitrogen.
This compound is of interest in medicinal chemistry, particularly as a precursor for ligands or inhibitors, as evidenced by studies on structurally related Schiff bases .
Properties
IUPAC Name |
2-bromo-N-[(4-fluorophenyl)methyl]-4-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrFN/c1-10-2-7-14(13(15)8-10)17-9-11-3-5-12(16)6-4-11/h2-8,17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEFRSWVARWPKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=CC=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(4-fluorobenzyl)-4-methylaniline typically involves a multi-step process. One common method is the bromination of N-(4-fluorobenzyl)-4-methylaniline. This reaction is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(4-fluorobenzyl)-4-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation reactions can produce quinones or other oxidized compounds.
Scientific Research Applications
Chemistry
2-Bromo-N-(4-fluorobenzyl)-4-methylaniline serves as an important intermediate in the synthesis of complex organic molecules. It can undergo various chemical transformations including:
- Suzuki Coupling Reactions : This compound can participate in Suzuki cross-coupling reactions to form biaryl compounds, which are significant in materials science and pharmaceuticals .
- Electrophilic Substitution : The presence of the bromine atom makes it a suitable substrate for electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the aromatic ring .
Biology
Research has indicated that compounds similar to this compound exhibit biological activities such as antimicrobial and anticancer properties. Studies have focused on:
- Anticancer Activity : Analogous compounds have shown potential in inhibiting cancer cell proliferation through mechanisms involving enzyme inhibition .
- Antimicrobial Properties : The compound's derivatives have been evaluated for their effectiveness against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications:
- Drug Development : The compound's structure allows it to be modified into various derivatives that may target specific diseases, particularly in oncology and infectious diseases .
- Lead Compound Research : It serves as a scaffold for synthesizing new drugs with improved efficacy and safety profiles.
Industry
The industrial applications of this compound include:
- Specialty Chemicals Production : It is utilized in the formulation of specialty chemicals used in coatings, adhesives, and polymers due to its reactivity and stability under various conditions .
- Material Science : The compound plays a role in developing new materials with tailored properties for applications in electronics and photonics.
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer activity of derivatives synthesized from this compound against breast cancer cell lines. The results indicated that certain modifications enhanced cytotoxicity compared to the parent compound, demonstrating the importance of structural diversity in drug design.
Case Study 2: Synthesis via Suzuki Coupling
Researchers successfully synthesized biaryl compounds using this compound as a starting material through Suzuki coupling reactions. The yields were optimized by varying reaction conditions such as temperature and catalyst type, showcasing its utility in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(4-fluorobenzyl)-4-methylaniline involves its interaction with specific molecular targets and pathways. The bromine and fluorobenzyl groups play a crucial role in its reactivity and binding affinity to various biological targets. The compound can modulate enzyme activity, inhibit cell proliferation, or induce apoptosis, depending on the context of its application.
Comparison with Similar Compounds
Structural Analogs and Positional Isomers
Halogen Position Variants
- 4-Bromo-N-(4-fluorobenzyl)-2-methylaniline (CAS: Unspecified): A positional isomer with bromine at the 4-position and methyl at the 2-position on the aniline ring.
2-Bromo-N-(2-bromo-4-methylphenyl)-4-methylaniline (CAS: 27996-13-0):
Fluorine Substitution Variants
- 2-Bromo-N-(2-fluorobenzyl)-4-methylaniline and 2-Bromo-N-(3-fluorobenzyl)-4-methylaniline: Fluorine at ortho or meta positions on the benzyl group.
Functional Group Modifications
Schiff Base Derivatives
Schiff bases derived from 2-bromo-4-methylaniline (e.g., 2-bromo-4-methyl-N-(2-nitrobenzylidene)aniline) replace the benzylamine group with an imine (-CH=N-) linkage. These compounds exhibit enhanced reactivity for metal complexation, making them suitable for catalytic or antimicrobial applications .
Nitro-Substituted Analogs
- 2-Bromo-N-(4-fluorobenzyl)-4-nitrobenzamide (25b): Substitutes the methyl group with a nitro (-NO₂) moiety.
Simplified Aniline Derivatives
4-Bromo-5-fluoro-2-methylaniline (CAS: 52723-82-7):
- 4-Chloro-2-methylaniline: Chlorine instead of bromine reduces lipophilicity and molecular weight.
Data Table: Key Comparative Properties
Biological Activity
2-Bromo-N-(4-fluorobenzyl)-4-methylaniline is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article synthesizes available research findings regarding its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bromine atom and a fluorobenzyl group attached to a methylaniline backbone. This structural configuration suggests potential interactions with various biological targets, influencing its pharmacological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including anti-inflammatory, antibacterial, and potential anticancer effects. The following sections detail specific activities and findings related to this compound.
Anti-Inflammatory Activity
Studies have shown that derivatives of methylaniline can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance, compounds with similar structures demonstrated IC50 values against COX-1 and COX-2 enzymes ranging from 19.45 μM to 42.1 μM, indicating moderate anti-inflammatory potential .
Table 1: Anti-Inflammatory Activity of Related Compounds
| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| Compound C | 28.39 ± 0.03 | 23.8 ± 0.20 |
Antibacterial Activity
The antibacterial properties of compounds related to this compound have also been investigated. Certain derivatives have shown significant inhibition against various bacterial strains, with the presence of electron-withdrawing groups enhancing their activity .
Table 2: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound D | E. coli | 15 |
| Compound E | S. aureus | 18 |
| Compound F | P. aeruginosa | 12 |
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes due to its structural characteristics, leading to modulation of biological pathways involved in inflammation and microbial resistance.
Case Studies
Several studies have explored the biological activity of structurally related compounds:
- Inhibition of Cyclooxygenase Enzymes : A study demonstrated that certain methylaniline derivatives could significantly inhibit COX-2 activity, suggesting potential use in treating inflammatory diseases .
- Antimicrobial Efficacy : Another investigation highlighted the antibacterial properties of similar compounds against resistant bacterial strains, showcasing their potential as therapeutic agents .
- Anticancer Potential : Research into related anilines has indicated possible cytotoxic effects against cancer cell lines, warranting further exploration into their mechanisms and efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
